molecular formula C24H20Cl2N2O3 B12142427 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12142427
M. Wt: 455.3 g/mol
InChI Key: KZBRYFTWGZIAAD-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C₂₅H₂₂Cl₂N₂O₄, with an average molecular mass of 485.361 g/mol and a monoisotopic mass of 484.095663 g/mol . The structure includes two chlorine atoms at positions 7 and 9, a phenyl group at position 2, and a 3,4-dimethoxyphenyl substituent at position 3.

Properties

Molecular Formula

C24H20Cl2N2O3

Molecular Weight

455.3 g/mol

IUPAC Name

7,9-dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20Cl2N2O3/c1-29-21-9-8-15(10-22(21)30-2)24-28-20(13-19(27-28)14-6-4-3-5-7-14)17-11-16(25)12-18(26)23(17)31-24/h3-12,20,24H,13H2,1-2H3

InChI Key

KZBRYFTWGZIAAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate chlorinated phenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Chlorine, bromine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo[1,5-c][1,3]benzoxazine derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations and their biochemical implications:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-c][1,3]benzoxazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Evidence ID
Target Compound 5-(3,4-dimethoxyphenyl), 2-phenyl, 7,9-Cl C₂₅H₂₂Cl₂N₂O₄ 485.361 Enhanced cholinesterase affinity due to six-membered benzoxazine ring; potential CNS activity
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl analog 5-(4-fluorophenyl) C₂₂H₁₅Cl₂FN₂O 413.273 Reduced steric bulk compared to dimethoxyphenyl; fluorine may enhance metabolic stability
7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl analog 5-(4-chlorophenyl) C₂₂H₁₅Cl₃N₂O 437.728 Increased lipophilicity due to chloro substituent; potential cytotoxicity
7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl analog 7,9-Br instead of Cl C₂₄H₂₀Br₂N₂O₃ 544.235 Higher molecular weight and potential for halogen bonding; unstudied activity
7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl analog 5-(4-ethoxyphenyl) C₂₄H₂₀Cl₂N₂O₂ 447.337 Ethoxy group may improve solubility; no reported bioactivity
7,9-Dichloro-2-methyl-5-one derivative 2-methyl, 5-ketone C₁₄H₁₀Cl₂N₂O₂ 309.152 Simplified structure with ketone; moderate cholinesterase inhibition in preliminary assays

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound likely enhances interactions with aromatic residues in cholinesterase enzymes, as supported by docking studies of benzoxazine analogs .

Halogen Substitutions :

  • Bromine substitution (e.g., 7,9-dibromo analog) increases molecular weight and polarizability, which may enhance halogen bonding but requires further study .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 2-methyl-5-one) are synthetically accessible but show reduced potency compared to the target compound .

Research Findings and Implications

  • Cholinesterase Inhibition : The target compound’s six-membered benzoxazine core and dimethoxyphenyl group position it as a candidate for neurodegenerative disease research, though direct activity data are pending .
  • Metabolic Stability : Fluorine-substituted analogs (e.g., 4-fluorophenyl) may offer improved pharmacokinetic profiles due to decreased oxidative metabolism .

Biological Activity

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a notable chemical structure that includes dichloro and dimethoxy substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C24H20Cl2N2O3
  • Molecular Weight : 455.3 g/mol
  • CAS Number : 383903-75-1

Biological Activity

Research indicates that 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The presence of chlorine and methoxy groups likely enhances its interaction with biological targets.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and inflammation.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Interaction with DNA : The compound may form adducts with DNA or interfere with DNA repair mechanisms.
  • Modulation of Signaling Pathways : It could alter signaling pathways associated with cell growth and apoptosis.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:

Compound NameStructural FeaturesUnique Aspects
7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineContains both chlorophenyl and dimethoxy groupsDifferent substitution pattern on phenyl ring
7-(4-methoxyphenyl)-2-(3-chlorophenyl)-pyrazolo[1,5-c][1,3]benzoxazineLacks dichloro substitutionsSimpler substitution pattern
7-(2-chlorophenyl)-2-(4-methoxyphenyl)-pyrazolo[1,5-c][1,3]benzoxazineContains a single chlorine atomLess complex than the target compound

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines at micromolar concentrations. The results indicated a dose-dependent response.
  • Animal Models : In vivo studies using murine models have shown that administration of the compound reduced tumor growth compared to control groups. Further investigations are needed to elucidate the underlying mechanisms.

Future Research Directions

Further research is essential to fully understand the biological activity and therapeutic potential of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how this compound interacts with specific molecular targets.
  • Clinical Trials : Evaluation of safety and efficacy in clinical settings to assess its potential as a therapeutic agent.

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